N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
Description
The compound N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide features a thiazole core substituted with a 2-chlorophenyl group and a propanamide chain linked to a dimethyl-methylsulfanylpyrimidine moiety. This structure integrates aromatic, heterocyclic, and sulfanyl groups, which are common in bioactive molecules targeting enzymes or receptors. Its design likely aims to balance lipophilicity (via chlorophenyl and methyl groups) with hydrogen-bonding capacity (amide and pyrimidine) for optimized pharmacokinetics and target engagement.
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS2/c1-11-13(12(2)22-18(21-11)26-3)8-9-17(25)24-19-23-16(10-27-19)14-6-4-5-7-15(14)20/h4-7,10H,8-9H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMPYKWYOSEMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide
- Structure : Shares a 2-chlorophenyl group and a pyrimidine-sulfanyl-acetamide backbone but lacks the thiazole ring and has a shorter acetamide chain (C2 vs. C3 in the target compound) .
- Synthesis : Prepared via reaction of 4,6-dimethylpyrimidin-2-thiol with 2-chlorophenyl carbamic chloride under mild conditions (aqueous Na2CO3, RT) .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Structure: Contains the same thiazol-2-yl-2-chlorophenyl group but replaces the pyrimidine-propanamide moiety with a morpholinoacetamide group .
- Physicochemical Impact : The morpholine ring enhances solubility due to its polarity, whereas the methylsulfanylpyrimidine in the target compound increases lipophilicity, favoring membrane permeability .
(2R)-2-{4-{[(2-Chlorophenyl)sulfonyl]amino}phenyl)-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide (Compound 17)
- Structure: Features a sulfonylamino-phenyl group and a trifluoromethyl-thiazole, differing in the pyrimidine substitution and sulfonyl vs. sulfanyl groups .
- Activity : Exhibits an IC50 of 40±12 nM in CXCR2 inhibition assays, suggesting that sulfonyl groups and trifluoromethyl substituents may enhance target affinity but reduce metabolic stability compared to methylsulfanylpyrimidine .
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
Observations :
- The target compound’s methylsulfanylpyrimidine and propanamide chain increase logP compared to morpholine-containing analogs, favoring blood-brain barrier penetration but risking solubility challenges.
- Trifluoromethyl groups (Compound 17) further elevate logP, aligning with its lower aqueous solubility .
Thiazole and Pyrimidine Roles
- The thiazole ring in the target compound and analogs (e.g., Compound 17) likely serves as a rigid scaffold for positioning substituents into hydrophobic pockets.
- Pyrimidine’s nitrogen atoms may engage in hydrogen bonding, as seen in analogs with pyrimidine-sulfanyl groups .
Substituent Effects
- Chlorophenyl Group: Enhances target affinity through π-π stacking and hydrophobic interactions. Its absence in morpholinoacetamide analogs reduces potency .
- Methylsulfanyl vs. Sulfonyl : Methylsulfanyl (target compound) offers moderate electron-withdrawing effects and metabolic stability, whereas sulfonyl groups (Compound 17) improve electronegativity but may increase susceptibility to enzymatic degradation .
Chain Length and Flexibility
- Propanamide (C3) in the target compound vs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide?
- Methodology : Multi-step organic synthesis is typically employed, involving:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., 2-chlorophenyl-substituted intermediates) under reflux in solvents like dichloromethane or DMF .
- Step 2 : Coupling the thiazole intermediate with a pyrimidine moiety using nucleophilic substitution or Suzuki-Miyaura cross-coupling. Reaction conditions (pH 7–9, 60–80°C) are critical to avoid side reactions .
- Step 3 : Final propanamide linkage via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
Q. How can researchers verify the structural integrity of this compound?
- Analytical Workflow :
- NMR : Assign peaks for diagnostic groups: thiazole C-H (~7.5–8.5 ppm), pyrimidine methyl groups (~2.3–2.6 ppm), and sulfanyl protons (~3.1–3.3 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: expected [M+H]+ ~500–550 Da) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation (e.g., bond angles and torsional strain analysis) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Stability Profile :
- pH Sensitivity : Degrades at extremes (pH < 3 or > 10), with hydrolysis of the sulfanyl group observed under acidic conditions .
- Light Exposure : Store in amber vials at –20°C to prevent photodegradation of the thiazole ring .
- Solubility : Limited aqueous solubility; use DMSO or DMF for biological assays (test for aggregation via dynamic light scattering) .
Advanced Research Questions
Q. How can computational methods enhance reaction design for derivatives of this compound?
- Strategy :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for derivatization (e.g., substituent effects on pyrimidine reactivity) .
- Machine Learning : Train models on existing reaction databases to predict optimal conditions (solvent, catalyst) for new analogs .
- Validation : Compare computational predictions with experimental yields (e.g., ±5% error tolerance) .
Q. What experimental design approaches minimize variability in bioactivity assays?
- Design of Experiments (DoE) :
- Factors : Test concentration ranges (1–100 µM), incubation times (24–72 hrs), and cell lines (e.g., HEK293 vs. HeLa) using factorial designs .
- Response Variables : Measure IC50, apoptosis markers (e.g., caspase-3), and selectivity indices (e.g., tumor vs. normal cells) .
- Statistical Analysis : Apply ANOVA to identify significant variables and reduce noise from batch effects .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Case Study : If anti-inflammatory activity varies across studies:
- Assay Validation : Replicate assays under standardized conditions (e.g., LPS-induced TNF-α suppression in RAW264.7 cells) .
- Orthogonal Assays : Confirm results via ELISA (protein level) and qPCR (gene expression) to rule out assay-specific artifacts .
- Meta-Analysis : Aggregate data from multiple studies using weighted Z-scores to identify trends .
Future Directions & Methodological Gaps
Q. What advanced techniques could elucidate structure-activity relationships (SAR) for this compound?
- Approaches :
- Cryo-EM : Map binding interactions with target proteins (e.g., kinase domains) at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to prioritize derivatives with optimal affinity .
Q. How can researchers address scalability challenges in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
